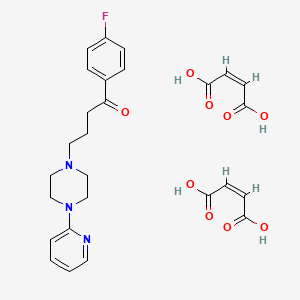

Azaperone dimaleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

59698-53-2 |

|---|---|

Molecular Formula |

C27H30FN3O9 |

Molecular Weight |

559.5 g/mol |

IUPAC Name |

bis((Z)-but-2-enedioic acid);1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one |

InChI |

InChI=1S/C19H22FN3O.2C4H4O4/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19;2*5-3(6)1-2-4(7)8/h1-2,5-10H,3-4,11-15H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |

InChI Key |

KGRGKOVSEAIEDW-SPIKMXEPSA-N |

Isomeric SMILES |

C1N(CCN(C1)C2=CC=CC=N2)CCCC(=O)C3=CC=C(C=C3)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Azaperone Dimaleate in Swine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaperone, a member of the butyrophenone class of neuroleptic agents, is a widely utilized veterinary sedative and anti-aggressive drug in swine management. Its efficacy stems from a complex interplay of neurochemical interactions within the central nervous system (CNS). This technical guide provides an in-depth exploration of the molecular and physiological mechanisms underpinning the action of azaperone dimaleate in swine. It details the drug's primary pharmacodynamic effects through dopamine receptor antagonism, its pharmacokinetic profile, and its impact on various physiological systems. The guide synthesizes quantitative data from key studies, outlines detailed experimental protocols for its analysis, and provides visual representations of its core mechanisms and experimental designs to support advanced research and development.

Core Mechanism of Action: Dopamine Receptor Antagonism

Azaperone's primary mechanism of action is the antagonism of central dopamine receptors.[1][2][3] As a butyrophenone neuroleptic, it exhibits a strong affinity for dopamine D2 receptors, and also interacts with D1 receptors, primarily within the mesolimbic and nigrostriatal pathways of the brain.[4][5]

This blockade of dopamine receptors leads to a reduction in dopaminergic neurotransmission, which is responsible for the hallmark sedative and tranquilizing effects of the drug.[1] By inhibiting the activity of the ascending reticular activating system (ARAS), azaperone reduces the animal's responsiveness to external stimuli, making it indifferent to its surroundings without inducing full narcosis.[4][6] This targeted action on specific neural circuits is crucial for its anti-aggressive properties, effectively "taming" the animals and preventing fighting, particularly during stressful events like regrouping.[4]

At higher concentrations, azaperone can also exert antagonistic effects on other neurotransmitter systems, including serotonin, histamine, and alpha-adrenergic receptors, which may contribute to its broader physiological effects such as hypotension.[7]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The clinical effects of azaperone are governed by its pharmacokinetic profile. Following intramuscular (IM) administration, the drug is rapidly absorbed and distributed throughout the body.

-

Absorption and Distribution: Peak plasma concentrations of azaperone and its metabolites are typically reached within 30 to 45 minutes post-injection.[6] A key characteristic is its ability to readily cross the blood-brain barrier, achieving concentrations in the brain that are 2 to 6 times higher than those in the blood, which is essential for its central nervous system effects.[8]

-

Metabolism: Azaperone is extensively metabolized in the liver. The primary metabolic pathways include the reduction of the butanone group to form its major, pharmacologically active metabolite, azaperol . Other pathways involve hydroxylation of the pyridine group and oxidative N-dearylation.[9] Azaperol itself possesses approximately one-quarter of the sedative effect of the parent compound.[8]

-

Excretion: Elimination from plasma is biphasic. The parent compound, azaperone, has half-lives of approximately 20 and 150 minutes. When including its metabolites, the half-lives extend to 1.5 and 6 hours.[8] The primary route of excretion is via the kidneys, with a smaller portion eliminated in the feces.[8][10]

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data from key experimental studies on azaperone in swine, providing insights into its pharmacokinetic and physiological effects.

| Time Point | Plasma Azaperone Concentration (ng/mL) - Mean ± SD |

| Oral Dose: 4 mg/kg | |

| 30 min | 270.94 |

| 90 min | 126.15 |

| 240 min | 68.31 |

| 360 min | 40.11 |

| Table 1: Plasma concentrations of azaperone in weaned piglets following oral administration at varying doses. Data extracted from Svoboda et al., 2022.[2] |

| Tissue | Time Post-Administration | Mean Residue Concentration (µg/g) ± SD (Azaperone + Azaperol) |

| Liver | 6 hours | 0.039 ± 0.007 |

| 24 hours | 0.011 ± 0.004 | |

| 48 hours | 0.009 ± 0.003 | |

| Muscle | 6 hours | 0.017 ± 0.005 |

| 24 hours | 0.007 ± 0.003 | |

| 48 hours | 0.004 ± 0.002 | |

| Kidney | 6 hours | 0.031 ± 0.006 |

| 24 hours | 0.010 ± 0.003 | |

| 48 hours | 0.007 ± 0.003 | |

| Skin + Fat | 6 hours | 0.015 ± 0.004 |

| 24 hours | 0.006 ± 0.002 | |

| 48 hours | 0.003 ± 0.001 | |

| Table 2: Tissue depletion of azaperone and its metabolite azaperol in pigs following a single oral dose of 4 mg/kg. Data extracted from Mestorino et al., 2014.[11] |

| Parameter | Control (Awake) | Post-Administration (Azaperone + Metomidate) | Change (Δ) |

| Arterial Blood Pressure | - | - | ↓ 30 mm of Hg |

| Heart Rate | - | - | ↓ 30-35 beats/minute |

| Cardiac Index | - | - | ↓ 1.5 L/minute/m² |

| Table 3: Cardiopulmonary effects observed in pigs following administration of azaperone in combination with metomidate. Data extracted from Orr et al., 1976.[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols from key studies investigating azaperone in swine.

Protocol 1: Oral Pharmacokinetics and Sedation Study (Svoboda et al., 2022)

-

Objective: To evaluate the efficacy and safety of increasing oral doses of azaperone for sedation in piglets.

-

Animal Model: 32 weaned domestic pigs (Danbred gilts), approximately 28 days old, were randomized into four groups (n=8 per group).

-

Drug Administration:

-

Group A (Control): 1 ml of saline orally.

-

Group B: Azaperone (Stresnil®, 40 mg/ml) orally at 4 mg/kg b.w.

-

Group C: Azaperone orally at 8 mg/kg b.w.

-

Group D: Azaperone orally at 12 mg/kg b.w.

-

-

Sample Collection: Blood samples were collected from the vena cava cranialis before administration (0 min) and at 30, 90, and 240 minutes post-administration. Heparin was used as an anticoagulant.

-

Analytical Method: Plasma concentrations of azaperone were determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit (EuroProxima, Arnhem, The Netherlands).

-

Physiological Monitoring: Parameters including response to stimuli, movement level, body temperature, and respiratory frequency were recorded at specified intervals.

References

- 1. Butyrophenones: Characteristics of Atypical Antipsychotics - Terapia Online Madrid | Mentes Abiertas Psicología [mentesabiertaspsicologia.com]

- 2. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of the intranasal application of azaperone for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Azaperone - VIN [vin.com]

- 5. Butyrophenones | Semantic Scholar [semanticscholar.org]

- 6. redalyc.org [redalyc.org]

- 7. Azaperone - Wikipedia [en.wikipedia.org]

- 8. Cardiopulmonary effects of the combination of neuroleptic azaperone and hypnotic metomidate in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fao.org [fao.org]

- 10. fao.org [fao.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Alpha-Adrenergic Blocking Properties of Azaperone Dimaleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaperone, a butyrophenone neuroleptic agent widely utilized in veterinary medicine, exerts its pharmacological effects through a multi-receptor profile. While primarily recognized for its potent dopamine D2 receptor antagonism, its interaction with alpha-adrenergic receptors contributes significantly to its overall physiological and therapeutic effects, as well as its side-effect profile. This technical guide provides a comprehensive overview of the alpha-adrenergic blocking properties of azaperone dimaleate, consolidating available data on its receptor binding affinity, functional antagonism, and the downstream signaling implications. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in drug development and neuropharmacological studies.

Introduction

Azaperone is a pyridinylpiperazine and butyrophenone neuroleptic drug with sedative and antiemetic effects.[1] It is primarily used in veterinary medicine as a tranquilizer, particularly in pigs.[2] Its mechanism of action is complex, involving antagonism at various neurotransmitter receptors. Azaperone acts as a dopamine antagonist and also possesses antihistaminic and anticholinergic properties.[1] A notable aspect of its pharmacological profile is its alpha-adrenergic blocking activity, which is responsible for some of its therapeutic and adverse effects, such as hypotension.[1][3] This guide will focus specifically on the alpha-adrenergic blocking characteristics of this compound.

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for alpha-1 and alpha-2 adrenergic receptor subtypes is not extensively available in publicly accessible literature. The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro.[4] A lower Ki value indicates a higher binding affinity.

While direct Ki values for azaperone at alpha-adrenergic receptors are not readily found, the butyrophenone class of compounds, to which azaperone belongs, is known to exhibit affinity for these receptors.[5] For context, other butyrophenone derivatives, such as droperidol and haloperidol, have reported affinities for alpha-1 adrenergic receptors.[6][7]

Table 1: Receptor Binding Affinity (Ki) of Selected Butyrophenones for Alpha-1 Adrenergic Receptors

| Compound | Receptor Subtype | Ki (nM) | Species | Reference |

| Azaperone | α1 | Data Not Available | - | - |

| Azaperone | α2 | Data Not Available | - | - |

| Droperidol | α1A | Data Available | Human | [6] |

| Haloperidol | α1A | Data Available | Human | [6] |

Note: This table is intended to provide context for the butyrophenone class. The absence of specific data for azaperone highlights a gap in the current literature and an area for future research.

Functional Antagonism

Functional assays are crucial for determining the pharmacological effect of a drug at its receptor. For an antagonist like azaperone, these assays measure its ability to block the action of an agonist. The potency of a competitive antagonist is often quantified by the pA2 value, derived from a Schild plot analysis. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.[8][9]

An in-vivo study in ponies demonstrated that azaperone (at a dose of 0.8 mg/kg) partially antagonized the pressor (blood pressure increasing) action of intravenously administered adrenaline (1-5 µg/kg).[3] This finding provides functional evidence of azaperone's alpha-adrenoceptor blocking activity, as adrenaline's pressor effect is mediated by alpha-1 adrenergic receptors.[3]

Table 2: Functional Antagonism (pA2) of Azaperone

| Agonist | Tissue/Model | pA2 Value | Species | Reference |

| Phenylephrine (α1-agonist) | Data Not Available | Data Not Available | - | - |

| Clonidine (α2-agonist) | Data Not Available | Data Not Available | - | - |

Note: The lack of specific pA2 values for azaperone in the literature underscores the need for further in vitro functional studies to quantify its antagonist potency at alpha-1 and alpha-2 adrenergic receptor subtypes.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for conducting radioligand binding assays and functional antagonism studies (Schild analysis) to determine the alpha-adrenergic blocking properties of a compound like this compound.

Radioligand Binding Assay

This in vitro method is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[10]

Objective: To determine the Ki of this compound for alpha-1 and alpha-2 adrenergic receptor subtypes.

Materials:

-

Radioligand:

-

For α1-receptors: [3H]-Prazosin

-

For α2-receptors: [3H]-Rauwolscine or [3H]-Yohimbine

-

-

Test Compound: this compound

-

Non-specific binding control: Phentolamine or another suitable high-affinity antagonist.

-

Receptor Source: Membranes prepared from tissues or cells expressing the target adrenergic receptor subtypes (e.g., rat brain cortex, CHO cells stably expressing human α1A, α1B, α1D, α2A, α2B, or α2C adrenoceptors).[11]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

-

Filtration apparatus: Glass fiber filters and a cell harvester.

-

Scintillation counter.

Workflow:

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to isolate the membrane fraction containing the receptors.

-

Incubation: In assay tubes, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + excess phentolamine).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the azaperone concentration to determine the IC50 value (the concentration of azaperone that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Antagonism: Schild Analysis

This method is used to determine the pA2 value of a competitive antagonist by measuring its effect on the concentration-response curve of an agonist in an isolated tissue preparation.[7][12]

Objective: To determine the pA2 value of this compound against an alpha-1 agonist (e.g., phenylephrine) and an alpha-2 agonist (e.g., clonidine).

Materials:

-

Isolated Tissue: A tissue that exhibits a contractile or relaxant response to adrenergic agonists (e.g., rat aorta or vas deferens for α1; rabbit saphenous vein for α2).

-

Agonists: Phenylephrine (selective α1-agonist), Clonidine (selective α2-agonist).

-

Antagonist: this compound.

-

Organ Bath: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isometric Force Transducer and Data Acquisition System.

Workflow:

Procedure:

-

Tissue Preparation: Dissect the desired tissue and mount it in an organ bath containing physiological salt solution.

-

Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

-

Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (e.g., phenylephrine).

-

Antagonist Incubation: Wash the tissue and incubate it with a known concentration of this compound for a sufficient time to reach equilibrium.

-

Antagonist-Treated Agonist Curve: In the continued presence of azaperone, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of azaperone.

-

Data Analysis:

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence) for each concentration of azaperone.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of azaperone.

-

The x-intercept of the linear regression line of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Signaling Pathways

Alpha-adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine. They are broadly classified into α1 and α2 subtypes, which are coupled to different G proteins and initiate distinct intracellular signaling cascades.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are coupled to Gq/11 proteins. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). The elevated intracellular Ca2+ also binds to calmodulin, which can then activate other downstream effectors. In smooth muscle, this signaling cascade ultimately leads to contraction. Azaperone, by blocking the α1-receptor, prevents this cascade from being initiated by endogenous catecholamines.

Alpha-2 Adrenergic Receptor Signaling

Alpha-2 adrenergic receptors are coupled to Gi/o proteins. When activated by an agonist, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). In the central nervous system, presynaptic α2-receptors act as autoreceptors, and their activation inhibits the further release of norepinephrine from the nerve terminal, representing a negative feedback mechanism. Azaperone's blockade of these receptors would disinhibit this negative feedback, potentially leading to increased norepinephrine release.

Conclusion

This compound possesses alpha-adrenergic blocking properties, which contribute to its overall pharmacological profile. While in vivo evidence demonstrates its ability to antagonize the pressor effects of adrenaline, a comprehensive quantitative characterization of its binding affinities (Ki) and functional antagonist potencies (pA2) at alpha-1 and alpha-2 adrenergic receptor subtypes is currently lacking in the available literature. This represents a significant knowledge gap that warrants further investigation through rigorous in vitro receptor binding and functional assays. A more detailed understanding of azaperone's interaction with adrenergic receptors will enable a more complete elucidation of its mechanism of action and may inform the development of novel therapeutic agents with refined receptor selectivity profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for pursuing these future research endeavors.

References

- 1. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azaperone - Wikipedia [en.wikipedia.org]

- 3. The applied pharmacology of azaperone in ponies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azaperone - LKT Labs [lktlabs.com]

- 5. Butyrophenone - Wikipedia [en.wikipedia.org]

- 6. EFFICACY AND SAFETY OF A MEDETOMIDINE-AZAPERONE-ALFAXALONE COMBINATION IN CAPTIVE WHITE-TAILED DEER (ODOCOILEUS VIRGINIANUS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pa2online.org [pa2online.org]

- 8. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 9. neuron.mefst.hr [neuron.mefst.hr]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Synthesis and atypical antipsychotic profile of some 2-(2-piperidinoethyl)benzocycloalkanones as analogues of butyrophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Classification of phenoxybenzamine/prazosin-resistant contractions of rat spleen to norepinephrine by Schild analysis: similarities and differences to postsynaptic alpha-2 adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Azaperone Dimaleate in Laboratory Animals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of azaperone dimalealeate in various laboratory animal species. Azaperone, a butyrophenone neuroleptic, is utilized in veterinary medicine as a tranquilizer. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for drug development, efficacy, and safety assessment. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding.

Pharmacokinetic Profiles Across Species

The pharmacokinetic profile of azaperone exhibits notable variations across different laboratory animal species. The majority of published research has focused on rats and pigs, with limited data available for mice and sparse information for rabbits and dogs.

Data Summary

The following tables summarize the key pharmacokinetic parameters of azaperone in different laboratory animal species.

Table 1: Pharmacokinetic Parameters of Azaperone in Rats

| Administration Route | Dose (mg/kg) | Cmax | Tmax | Half-life (t½) | Key Findings & Reference |

| Oral | 1 | Not specified | Not specified | Not specified | 16% of radioactivity recovered in urine and 81% in feces over 4 days.[1] |

| Subcutaneous | 1 | Not specified | 30 minutes (peak levels of total radioactivity and unchanged drug in blood, liver, and brain) | Rapid elimination from brain and blood (1% of peak after 8 hours); slower in liver (25% of peak after 8 hours).[1] | |

| Subcutaneous | 0.08 - 80 | Not specified | 0.5 hours (peak radioactivity in blood, brain, and liver) | Not specified | Dose-dependent tissue distribution.[2] |

Table 2: Pharmacokinetic Parameters of Azaperone in Pigs

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax | Half-life (t½) | Key Findings & Reference |

| Intramuscular | 1 | Not specified | Within 30 minutes | Biphasic: 60 minutes and 2.5 hours thereafter | Rapid distribution to tissues.[3] |

| Intramuscular | 2 | 156.5 ± 61.5 | 30 minutes | Not specified | Used as a standard for sedation.[3] |

| Intranasal | 2 | 77.74 ± 27.1 | 30 minutes | Not specified | Lower systemic exposure compared to IM.[3] |

| Intranasal | 4 | 128.4 ± 52.5 | 30 minutes | Not specified | Comparable sedation to 2 mg/kg IM.[3] |

| Oral | 4 | Not specified | Not specified | Not specified | Tissue concentrations of azaperone and azaperol did not exceed the Maximum Residue Limit (MRL).[4] |

Table 3: Pharmacokinetic Parameters of Azaperone in Mice

| Administration Route | Dose (mg/kg) | Cmax | Tmax | Half-life (t½) | Key Findings & Reference |

| Intraperitoneal | 1.6 - 6.25 | Not specified | Not specified | Not specified | Primarily focused on pharmacological effects (sedation).[1] |

Note: Detailed pharmacokinetic studies providing specific parameters like Cmax, Tmax, AUC, and clearance for azaperone in mice, rabbits, and dogs are limited in the publicly available scientific literature. The available information for these species is often qualitative and related to toxicological or sedative endpoints.

Experimental Protocols

This section details the methodologies employed in key pharmacokinetic studies of azaperone.

Studies in Rats

Oral Administration Study [1]

-

Animals: Male Wistar rats.

-

Drug Formulation: Tritiated azaperone dissolved in 0.01 M tartaric acid.

-

Dose and Administration: 1 mg/kg administered orally.

-

Sample Collection: Urine and feces were collected over a 4-day period.

-

Analytical Method: Radioactivity was measured to determine the excretion of the drug and its metabolites.

Subcutaneous Administration Study [1][2]

-

Animals: Male Wistar rats (250 g).[2]

-

Drug Formulation: Tritiated azaperone in 0.01 M tartaric acid.[2]

-

Dose and Administration: A single subcutaneous injection of 1 mg/kg.

-

Sample Collection: Blood, brain, and liver samples were collected at various time points (0.25 to 32 hours post-injection).[2] Urine and feces were collected over 96 hours.[2]

-

Analytical Method: Liquid scintillation counting was used to measure radioactivity in tissues and excreta.[2]

Studies in Pigs

Intramuscular and Intranasal Administration Study [3]

-

Animals: Weaned piglets.

-

Drug Formulation: Azaperone solution (Stresnil®).

-

Dose and Administration:

-

Group A: 2 mg/kg intramuscularly.

-

Group B: 2 mg/kg intranasally.

-

Group C: 4 mg/kg intranasally.

-

-

Sample Collection: Blood samples were collected from the vena cava cranialis at 0, 30, 90, and 240 minutes after administration.

-

Analytical Method: Enzyme-Linked Immunosorbent Assay (ELISA) was used to determine the concentration of azaperone in the blood serum.

Oral Administration Study [4]

-

Animals: Male pigs (30-45 kg).

-

Drug Formulation: Stresnil®.

-

Dose and Administration: A single oral dose of 4 mg/kg.

-

Sample Collection: Muscle, skin + fat, liver, and kidney tissues were collected at 6, 24, and 48 hours post-administration.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC) after solid-phase extraction was used to assay for azaperone and its metabolite, azaperol.

Visualizations

The following diagrams, generated using Graphviz, illustrate key processes in the pharmacokinetics of azaperone.

Experimental Workflow for Pharmacokinetic Studies

Caption: Generalized experimental workflow for pharmacokinetic studies of azaperone in rats and pigs.

Azaperone Metabolism Signaling Pathway

Caption: Major metabolic pathways of azaperone in laboratory animals.

Logical Relationship of Pharmacokinetic Parameters

Caption: Logical relationships between key pharmacokinetic processes and parameters.

Conclusion

The pharmacokinetics of azaperone dimaleate have been most extensively studied in rats and pigs, revealing species-specific differences in absorption, distribution, metabolism, and excretion. While these studies provide a solid foundation, there is a clear need for more comprehensive pharmacokinetic research in other common laboratory animals, such as mice, rabbits, and dogs, to enable better interspecies extrapolation and to support the broader use of azaperone in preclinical research. The methodologies and data presented in this guide offer a valuable resource for researchers and professionals in the field of drug development and veterinary medicine.

References

The Neuropharmacological Profile of Azaperone Dimaleate: A Technical Guide to its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaperone, a butyrophenone neuroleptic agent, exerts its primary central nervous system (CNS) effects through the antagonism of dopamine D2 receptors.[1] Widely utilized in veterinary medicine as a tranquilizer to mitigate aggression and stress, particularly in swine, its neuropharmacological profile also includes interactions with other receptor systems, including dopamine D1, serotonin (5-HT), and alpha-adrenergic receptors.[1][2] This technical guide provides a detailed examination of the CNS effects of azaperone dimaleate, presenting its receptor binding affinities, outlining key experimental protocols for its study, and visualizing its principal mechanism of action and relevant experimental workflows. While azaperone's clinical effects are well-documented, quantitative in vivo data on its modulation of neurotransmitter levels remains an area for further investigation.

Mechanism of Action and Receptor Pharmacology

Azaperone is a member of the butyrophenone class of antipsychotic drugs and its primary mechanism of action is the blockade of dopamine receptors in the brain.[3] This antagonism is particularly prominent at the D2 receptor subtype, a key target for many neuroleptic agents.[4] By blocking D2 receptors in mesolimbic and nigrostriatal pathways, azaperone reduces dopaminergic neurotransmission, leading to a decrease in arousal and responsiveness to environmental stimuli, which manifests as sedation and a reduction in aggressive behaviors.[5]

In addition to its potent D2 receptor antagonism, azaperone exhibits affinity for other receptors, which contributes to its broader pharmacological profile. These include dopamine D1 receptors, various serotonin (5-HT) receptor subtypes, and alpha-adrenergic receptors.[2][6] Its activity at α-adrenergic receptors is thought to contribute to its sedative properties and may also be responsible for side effects such as hypotension.[2]

Receptor Binding Affinity

The affinity of azaperone for various CNS receptors has been quantified through in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors, with lower values indicating higher binding affinity.

| Receptor Subtype | Ki (nM) |

| Dopamine D2 | 26.2 |

| Dopamine D3 | 11.2 |

| Dopamine D4 | 8.8 |

| Serotonin 5-HT1A | 47.3 |

| Serotonin 5-HT2A | 25.1 |

| Serotonin 5-HT2C | 117 |

| Serotonin 5-HT7 | 121 |

| Serotonin Transporter (SERT) | >10,000 |

| (Data sourced from a 2021 study identifying dual 5-HT1A and 5-HT7 receptor ligands derived from SYA16263[6]) |

Signaling Pathway

The primary signaling pathway affected by azaperone is the dopamine D2 receptor-mediated pathway. As an antagonist, azaperone blocks the binding of endogenous dopamine to these G protein-coupled receptors, thereby inhibiting the downstream signaling cascade that would normally lead to a neuronal response.

In Vivo Effects on Neurotransmitter Systems

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the CNS effects of azaperone and similar neuroleptic agents.

Radioligand Binding Assay for Receptor Affinity

This in vitro assay is used to determine the binding affinity (Ki) of a drug for a specific receptor.

Objective: To quantify the affinity of azaperone for dopamine, serotonin, and adrenergic receptors.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat striatum for D2 receptors) or cells expressing the receptor of interest are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in an assay buffer.

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled azaperone.

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of azaperone that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of a living animal.

Objective: To measure the effect of azaperone administration on extracellular dopamine and serotonin levels in the striatum.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the striatum) of an anesthetized animal (e.g., a rat).

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Dialysis: Neurotransmitters and their metabolites in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF.

-

Sample Collection: The outgoing aCSF (dialysate) is collected at regular intervals.

-

Baseline Measurement: Dialysate is collected for a period before drug administration to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Azaperone is administered to the animal (e.g., via intraperitoneal injection).

-

Post-Drug Measurement: Dialysate collection continues to monitor changes in neurotransmitter concentrations over time.

-

Analysis: The concentration of neurotransmitters (e.g., dopamine) and their metabolites (e.g., HVA, 5-HIAA) in the dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Behavioral Assessment of Sedation and Aggression in Swine

Objective: To quantify the sedative and anti-aggressive effects of azaperone in pigs.

Methodology:

-

Animal Selection and Acclimation: A group of pigs, often unfamiliar with each other to provoke aggression, are selected and acclimated to the testing environment.

-

Treatment Groups: Animals are randomly assigned to treatment groups (e.g., saline control, different doses of azaperone).

-

Drug Administration: Azaperone or saline is administered, typically via intramuscular injection.

-

Behavioral Observation: Following administration, the pigs are observed for a set period. Key behaviors are scored at regular intervals.

-

Sedation/Activity Level: A scoring system is used to rate the pigs' posture and activity (e.g., 0 = normal movement, 1 = ataxic or less active, 2 = lying down).[7]

-

Response to Stimulus: The reaction to a sudden auditory or physical stimulus is evaluated (e.g., 0 = high-degree reaction, 1 = medium-degree reaction, 2 = no reaction).[4]

-

Aggressive Encounters: The frequency and duration of aggressive behaviors such as fighting, biting, and pushing are recorded.

-

-

Data Analysis: The behavioral scores and frequencies of aggressive acts are compared between the treatment groups to determine the efficacy of azaperone.

Conclusion

This compound is a butyrophenone neuroleptic with a well-established role as a sedative and anti-aggressive agent in veterinary practice. Its primary mechanism of action is the antagonism of dopamine D2 receptors, supplemented by interactions with D1, 5-HT, and α-adrenergic receptors. This guide has provided a summary of its receptor binding profile, detailed typical experimental protocols for its pharmacological characterization, and visualized its key signaling pathway and associated research workflows. While the in vitro pharmacology of azaperone is reasonably well-defined, a significant opportunity exists for future research to provide quantitative in vivo data on its modulation of central neurotransmitter systems, which would further elucidate its precise neurochemical effects and therapeutic actions.

References

- 1. The effect of drugs on the homovanillic acid content of the corpus striatum of some rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine D2 receptors in the anterior pituitary: a single population without reciprocal antagonist/agonist states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of dopamine agonists on plasma and brain levels of homovanillic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Neurophysiological Impact of Azaperone Dimaleate on the Ascending Reticular Activating System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaperone, a butyrophenone neuroleptic agent, is widely utilized in veterinary medicine for its sedative and tranquilizing properties. Its mechanism of action is primarily attributed to the antagonism of dopamine D2 receptors, which leads to a reduction in the activity of the ascending reticular activating system (ARAS). This technical guide provides an in-depth analysis of the effects of azaperone dimaleate on the ARAS, synthesizing available data on its neurochemical and electrophysiological consequences. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the underlying signaling pathways.

Introduction

The ascending reticular activating system (ARAS) is a complex network of nuclei in the brainstem that plays a crucial role in regulating arousal, wakefulness, and attention. It acts as a gatekeeper for sensory information, filtering and modulating signals that reach the cerebral cortex. Azaperone, a member of the butyrophenone class of drugs, exerts its sedative effects by diminishing the activity of the ARAS.[1] This is primarily achieved through its potent antagonism of dopamine D2 receptors within the central nervous system.[2][3] Understanding the precise effects of azaperone on the ARAS is critical for its clinical application and for the development of novel therapeutics targeting arousal and consciousness.

Mechanism of Action

Azaperone's primary pharmacological action is the blockade of dopamine D2 receptors.[2][3] In addition to its D2 receptor antagonism, azaperone also exhibits some antihistaminic and anticholinergic properties.[4] The sedative and tranquilizing effects are thought to stem from the reduced dopaminergic neurotransmission in key areas of the brain, including the ARAS.

Signaling Pathway of D2 Receptor Antagonism

The following diagram illustrates the general signaling pathway affected by azaperone's antagonism of the D2 receptor. Under normal physiological conditions, dopamine binds to the D2 receptor, a G-protein coupled receptor, which leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP) and modulates downstream signaling cascades. By blocking this receptor, azaperone prevents these inhibitory effects, leading to an alteration of neuronal excitability.

Neurochemical Effects

Direct quantitative data on the neurochemical effects of azaperone specifically within the ARAS is limited. However, a study on the combined effects of fentanyl and azaperone in sheep provides valuable insights into its potential impact on neurotransmitter levels.

Quantitative Data on Neurotransmitter Concentrations

The following table summarizes the percentage change in neurotransmitter and metabolite concentrations in the corpus striatum of sheep 40 minutes after intramuscular injection of Immobyl (a combination of fentanyl and azaperone) at a dose of 0.19 mg/kg.[5] While not a direct measure of ARAS activity, the corpus striatum is a key dopaminergic region, and these findings are indicative of the potent effects of azaperone on dopamine systems.

| Neurotransmitter/Metabolite | Brain Region | Percentage Change from Control |

| Dopamine | Corpus Striatum | ↓ Significant Decrease |

| Noradrenaline | Corpus Striatum | ↓ Significant Decrease |

| 5-Hydroxytryptamine (Serotonin) | Corpus Striatum | ↓ Significant Decrease |

| Homovanillic Acid (HVA) | Corpus Striatum | ↓ 47% |

Table 1: Neurochemical changes following Fentanyl-Azaperone administration in sheep.[5]

Electrophysiological Effects

Hypothetical Experimental Protocol for In Vivo Electrophysiology

The following protocol describes a potential methodology for investigating the direct electrophysiological effects of azaperone on ARAS neurons. This protocol is adapted from established in vivo electrophysiology procedures for studying dopamine neurons.

Objective: To measure the change in firing rate and pattern of neurons within the pontine reticular formation (a key component of the ARAS) in response to systemic administration of this compound.

Animal Model: Adult male Wistar rats (250-300g).

Surgical Procedure:

-

Anesthetize the rat with urethane (1.5 g/kg, i.p.).

-

Place the animal in a stereotaxic frame.

-

Perform a craniotomy over the cerebellum to allow access to the brainstem.

-

Carefully remove the dura mater to expose the brain surface.

Electrophysiological Recording:

-

Lower a glass microelectrode (filled with 2M NaCl, impedance 5-15 MΩ) into the pontine reticular formation using stereotaxic coordinates.

-

Identify ARAS neurons based on their characteristic spontaneous firing patterns.

-

Record baseline neuronal activity for a minimum of 15 minutes.

-

Administer this compound (e.g., 1, 2, and 4 mg/kg, i.p.) or saline (control).

-

Continuously record neuronal activity for at least 60 minutes post-injection.

Data Analysis:

-

Spike sorting will be performed to isolate single-unit activity.

-

The firing rate (spikes/second) and firing pattern (e.g., burst analysis) will be analyzed in 1-minute bins.

-

Statistical comparisons will be made between baseline and post-injection firing rates for both the azaperone and control groups.

Conclusion

References

- 1. Use of Azaperone - VIN [vin.com]

- 2. Evaluation of two different etorphine doses combined with azaperone in blesbok (Damaliscus pygargus phillipsi) immobilisation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vtech.global [vtech.global]

- 4. Azaperone - Wikipedia [en.wikipedia.org]

- 5. Presynaptic stimulation of dopaminergic CNS structures in sheep as a mechanism of immobilising action of Immobyl (fentanyl + azaperone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiological study of the effects of D1 and D2 dopamine antagonists on the interaction of converging inputs from the sensory-motor cortex and substantia nigra neurons in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Intramuscular Azaperone Dimaleate for Piglet Sedation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of intramuscular azaperone dimaleate for sedation in piglets. The information is compiled from veterinary guidelines and scientific studies to ensure accuracy and relevance for research and drug development applications.

Azaperone is a butyrophenone neuroleptic agent widely utilized in swine for its sedative and anti-aggressive properties.[1][2] Its primary mechanism of action involves the blockade of central dopamine D2 receptors located in the reticular activating system, leading to sedation and anxiolysis.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with intramuscular this compound administration in piglets.

| Parameter | Value | Route of Administration | Notes | Citations |

| Dosage for Sedation/Anti-aggression | 2.0 - 2.2 mg/kg | Intramuscular (IM) | Used for controlling aggression when regrouping piglets. | [4][5] |

| Dosage for Pre-anesthesia | 1.0 - 2.0 mg/kg | Intramuscular (IM) | Used as a premedication before general or local anesthesia. | [4] |

| Dosage for Transport Stress | 0.4 - 2.0 mg/kg | Intramuscular (IM) | Higher end of the range provides more profound sedation. | [4][5] |

| Onset of Action | 5 - 20 minutes | Intramuscular (IM) | Maximal effects are typically observed within 30 minutes. | [1][2] |

| Duration of Sedation | 1 - 6 hours | Intramuscular (IM) | The duration can vary depending on the dose administered. | [1][2] |

| Time to Peak Plasma Concentration | 45 minutes | Intramuscular (IM) | [2] | |

| Elimination Half-life (Azaperone) | 20 and 150 minutes (biphasic) | Subcutaneous | [2] | |

| Elimination Half-life (Metabolites) | 1.5 and 6 hours | Subcutaneous | [2] |

Experimental Protocols

Protocol: Intramuscular Administration of Azaperone for Piglet Sedation

This protocol describes a generalized procedure for the intramuscular administration of this compound to piglets for sedation in a research setting.

1. Materials:

-

This compound injectable solution (e.g., 40 mg/mL)

-

Sterile syringes (1-3 mL, depending on the calculated volume)

-

Sterile hypodermic needles (e.g., 20-22 gauge, 1-1.5 inch length)

-

70% Isopropyl alcohol swabs

-

Personal protective equipment (gloves, lab coat)

-

Animal scale for accurate weight determination

-

Piglet restraint device (as appropriate for the size and temperament of the piglets)

-

Monitoring equipment (e.g., stopwatch, thermometer, stethoscope)

2. Animal Preparation:

-

Accurately weigh each piglet immediately before dosing to ensure correct dose calculation.

-

Allow the piglets to acclimate to the handling and environment to minimize stress-induced physiological changes.

-

During the onset of action, treated animals should be left undisturbed in a quiet environment.[2]

3. Dose Calculation and Preparation:

-

Calculate the required volume of azaperone solution based on the piglet's body weight and the desired dose (refer to the quantitative data table).

-

Aseptically draw the calculated volume into a sterile syringe.

4. Administration:

-

The recommended injection site is deep into the muscle behind the ear.[4]

-

Properly restrain the piglet to ensure safety for both the animal and the administrator.

-

Swab the injection site with 70% isopropyl alcohol and allow it to dry.

-

Insert the needle perpendicular to the skin and deep into the muscle. Aspirate briefly to ensure the needle is not in a blood vessel before injecting the solution at a steady rate.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

Caution: Injection into adipose tissue may lead to an insufficient effect.[2] Intravenous injection should be avoided as it can cause excitement.[1]

5. Post-Administration Monitoring:

-

Monitor the piglet for the onset of sedation, typically within 5-20 minutes.[1]

-

Assess the depth of sedation at regular intervals using a scoring system (e.g., response to auditory or tactile stimuli).

-

Monitor vital signs, including respiratory rate and body temperature.[3] Azaperone can cause vasodilation, which may lead to hypotension and hypothermia, especially in cold environments.[1][2]

-

Observe for any adverse effects such as extrapyramidal signs (at higher doses), transient salivation, or panting.[2][4]

-

Allow for a full recovery in a quiet and comfortable environment. The effects of azaperone typically wear off within 6-8 hours.[2]

Visualizations

Caption: Experimental workflow for piglet sedation with intramuscular azaperone.

Caption: Azaperone's mechanism of action as a D2 dopamine receptor antagonist.

References

Application Notes and Protocols for Intranasal Azaperone Dimaleate Delivery in Swine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaperone is a butyrophenone neuroleptic agent widely used for tranquilization in pigs.[1] The standard route of administration is intramuscular injection.[1][2][3][4] However, recent research has explored intranasal delivery as a painless, less invasive, and potentially faster-acting alternative.[1][5][6] This document provides a comprehensive overview of the current data, experimental protocols, and key considerations for the intranasal administration of azaperone dimaleate for rapid tranquilization in swine. Azaperone primarily functions as an antagonist of the G-protein coupled dopamine D2 receptor and also possesses anti-adrenergic properties.[1]

Data Presentation

The following tables summarize the quantitative data from comparative studies on intranasal versus intramuscular azaperone administration in piglets.

Table 1: Comparative Efficacy of Intranasal vs. Intramuscular Azaperone in Weaned Piglets

| Parameter | Intramuscular (IM) Azaperone (2 mg/kg) | Intranasal (IN) Azaperone (2 mg/kg) | Intranasal (IN) Azaperone (4 mg/kg) | Saline Control |

| Onset of Sedation | Ataxic/less active from 30 min | Ataxic/less active from 30 min | Ataxic/less active from 30 min | No sedation |

| Peak Sedation | Lying down at 90 min | Lying down at 90 min | Lying down from 30 to 180 min | No sedation |

| Duration of Sedation | Ataxia observed up to 180 min | Ataxia observed up to 180 min | Ataxia observed up to 240 min | No sedation |

| Tmax (Serum Azaperone) | 30 min | 30 min | 30 min | N/A |

| Comparable Sedation Level to IM | N/A | Lower | Yes | No |

Source: Data synthesized from Svoboda et al., 2023.[1][2][3][4]

Table 2: Pharmacodynamic Observations of Intranasal vs. Intramuscular Azaperone in Piglets for Castration

| Group | Dose | Route | Mean Induction Time (min) | Observations |

| Azaperone Alone | 2, 3, 5 mg/kg | Intranasal | Longer induction times vs. IM | Poorer quality of sedation, higher defense scores.[5][7][8] |

| Azaperone Alone | 2, 3, 5 mg/kg | Intramuscular | Shorter induction times vs. IN | Better quality of sedation.[5][7][8] |

| Azaperone + Alfaxalone | Various | Intranasal | - | High volumes led to coughing/swallowing of the drug.[7][8] |

| Azaperone + Midazolam | Various | Intranasal | - | Poorer sedation quality compared to IM.[5][7][8] |

Source: Data synthesized from a 2024 study on sedative drugs for piglet castration.[5][7][8]

Table 3: Comparison of an Intranasal vs. Intramuscular Triple Combination Sedative in Adult Pigs

| Parameter | Intranasal (IN) Combination | Intramuscular (IM) Combination |

| Latency to Recumbency | Shorter | Longer |

| Duration of Chemical Restraint | Shorter | Longer |

| Muscle Relaxation | More intense at recumbency | Less intense at recumbency |

| Respiratory Rate | Higher at 45, 60, 90 min | Lower |

| Rectal Temperature | No significant change | Reduced from 45 min onwards |

| Hypoxemia Incidence | Not reported as significant | Mild hypoxemia in 47% of animals |

*Combination: Azaperone (3 mg/kg), Midazolam (0.3 mg/kg), and Ketamine (7 mg/kg).[9] Source: Data synthesized from a 2024 study on intranasal vs. intramuscular administration of a sedative combination.[9]

Signaling Pathways and Workflows

Caption: Azaperone's mechanism of action.

Caption: Comparative experimental workflow.

Caption: Pros and cons of intranasal azaperone.

Experimental Protocols

Protocol 1: Comparative Efficacy of Intranasal vs. Intramuscular Azaperone for Sedation in Weaned Piglets

This protocol is adapted from the methodology described by Svoboda et al. (2023).[1][2][3][4]

1. Objective: To compare the sedative efficacy and pharmacokinetics of intranasally administered azaperone at two different dosages with the standard intramuscular dose.

2. Materials:

-

Azaperone injectable solution (e.g., Stresnil®, 40 mg/mL)[2][3]

-

Sterile saline solution

-

Syringes and needles for IM injection

-

Nasal drug applicator/atomizer[3]

-

Blood collection tubes (for serum)

-

Centrifuge

-

ELISA kit for azaperone quantification[3]

-

Stopwatch

3. Animal Model:

4. Procedure:

-

Animal Preparation: Acclimatize piglets to the experimental setting. Record baseline physiological parameters (rectal temperature, heart rate, respiratory rate).

-

Drug Administration:

-

IM Injection (Group A): Administer the calculated dose of azaperone deep into the neck muscles behind the ear.

-

IN Administration (Groups B, C, D): Administer the calculated volume of azaperone or saline using a nasal atomizer. Distribute the dose evenly between both nostrils.

-

-

Behavioral and Physiological Monitoring:

-

Record observations at baseline and at set intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-administration.

-

Movement Level: Score activity on a scale (e.g., 0 = normal, 1 = ataxic/less active, 2 = lying down).[3]

-

Response to Stimulus: Apply a defined, non-harmful stimulus (e.g., a blunt metal rod tapped on the pen) and score the reaction (e.g., 0 = strong reaction, 1 = moderate reaction, 2 = no reaction).[1][2][3][4]

-

Salivation: Score on a simple scale (e.g., 0 = no salivation, 1 = slight, 2 = profuse).[1][2]

-

Body Temperature: Record rectal temperature at each interval.[1][2]

-

-

Pharmacokinetic Analysis:

-

Collect blood samples at predetermined time points (e.g., 0, 30, 60, 120, 240 minutes).

-

Centrifuge blood to separate serum and store at -20°C or below until analysis.

-

Quantify serum azaperone concentrations using a validated method like ELISA.[3]

-

5. Data Analysis:

-

Compare behavioral scores and physiological parameters between groups using appropriate statistical tests.

-

Plot mean serum azaperone concentrations versus time for each group to determine Tmax and observe the pharmacokinetic profile.

Protocol 2: Formulation Considerations for Intranasal Delivery

1. Objective: To prepare a simple this compound solution for experimental intranasal administration.

2. Key Considerations:

-

Concentration and Volume: The nasal cavity of a piglet has a limited volume capacity (an ideal volume is around 0.4 mL).[7][8] High drug concentrations may be necessary to achieve the target dose in a small volume, but this can be limited by the solubility of this compound.

-

Excipients: While simple saline solutions have been used, formulation can be optimized.[1] Consider:

-

Viscosity Modifiers: To increase residence time in the nasal cavity.

-

Permeation Enhancers: To improve absorption across the nasal mucosa.

-

pH and Osmolarity: The formulation should be buffered to a pH that is non-irritating and maintains drug stability. Osmolarity should be close to physiological levels.

-

-

Device Selection: The choice of a nasal atomizer is critical. The device should produce a droplet size suitable for nasal deposition (typically 10-50 µm) to avoid inhalation into the lungs.[10]

3. Example Preparation (Hypothetical):

-

Determine the required concentration of azaperone based on the target dose (e.g., 4 mg/kg) and the average weight of the animals, keeping the total administration volume per animal low (e.g., < 1 mL).

-

Dissolve this compound powder in a suitable vehicle (e.g., sterile water for injection or a buffered saline solution).

-

If using excipients, add them in appropriate concentrations. For example, mucoadhesive polymers like chitosan or poloxamers could be incorporated.[11]

-

Adjust the pH of the final solution to a physiologically compatible range (e.g., 6.0-7.0).

-

Sterile filter the solution into a sterile container.

-

Aseptically fill the solution into the chosen nasal delivery devices.

Disclaimer: These protocols are for research and informational purposes only. All animal experiments should be conducted under approved ethical guidelines and regulations. Formulations for clinical use must undergo rigorous development, stability testing, and regulatory approval.

References

- 1. Efficacy of the intranasal application of azaperone for sedation in weaned piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of the intranasal application of azaperone for sedation in weaned piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Veterinární medicína: Efficacy of the intranasal application of azaperone for sedation in weaned piglets [vetmed.agriculturejournals.cz]

- 5. Comparison between Intramuscular and Intranasal Administration of Sedative Drugs Used for Piglet Castration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Intranasal vs. intramuscular administration of azaperone, midazolam and ketamine in pigs [frontiersin.org]

- 7. Comparison between Intramuscular and Intranasal Administration of Sedative Drugs Used for Piglet Castration | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Intranasal vs. intramuscular administration of azaperone, midazolam and ketamine in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. upperton.com [upperton.com]

- 11. mdpi.com [mdpi.com]

azaperone and ketamine combination for swine anesthesia protocol

An Application Note and Protocol for Azaperone and Ketamine Combination in Swine Anesthesia

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of azaperone and ketamine is a widely utilized anesthetic protocol in swine for various research and veterinary procedures. Azaperone, a butyrophenone neuroleptic, provides sedation and tranquilization, while ketamine, a dissociative anesthetic, induces a state of catalepsy and analgesia.[1][2] Their synergistic action allows for effective chemical restraint with a wider safety margin compared to the use of either agent alone.[1] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this combination for swine anesthesia.

Azaperone primarily acts as a dopamine D2 receptor antagonist in the central nervous system, leading to sedation and a reduction in motor activity.[3][4][5] Ketamine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which blocks the action of the excitatory neurotransmitter glutamate, resulting in dissociative anesthesia and analgesia.[6][7][8] The combination of these two agents provides a balanced anesthetic state with good muscle relaxation and hemodynamic stability.[1][2]

Data Presentation

The following table summarizes quantitative data from various studies on the use of azaperone and ketamine combinations for swine anesthesia.

| Azaperone Dose (mg/kg) | Ketamine Dose (mg/kg) | Other Agents (Dose) | Route of Administration | Induction Time (min) | Duration of Anesthesia (min) | Recovery Time (min) | Species/Age | Reference |

| 3 | 7 | Midazolam (0.3 mg/kg) | Intramuscular (IM) | 1.88 ± 0.65 | 163 ± 47 | Not Specified | Adult Male Pigs | [9] |

| 3 | 7 | Midazolam (0.3 mg/kg) | Intranasal (IN) | 1.05 ± 0.78 | 119 ± 54 | Not Specified | Adult Male Pigs | [9] |

| 4 | 10 | Detomidine (0.08 mg/kg), Butorphanol (0.2 mg/kg) | Intramuscular (IM) | Not Specified | Median: 35 (Surgical) | Not Specified | 2-month-old pigs | [10] |

| 1 | 15 | Climazolam (1.5 mg/kg) | Intramuscular (IM) | Not Specified | Not Specified | Not Specified | 4 to 7-day-old piglets | [1] |

| 1 | 5 | (Additional dose if needed) | Intramuscular (IM) | Not Specified | Not Specified | > 120 (in some) | 3-4 and 5-6 weeks old piglets | [11] |

| Not Specified | Not Specified | Meperidine, Morphine | Intramuscular (IM) | ~20 (to second injection) | 60.6 ± 18.6 (Surgical) | "Rapid, uneventful" | Mixed-breed domestic pigs | [12] |

Experimental Protocols

I. Intramuscular (IM) Anesthesia Protocol

This protocol is suitable for general anesthesia for minor surgical procedures or imaging.

1. Animal Preparation:

-

Fast the pigs for 6-8 hours prior to the procedure, with free access to water.[2]

-

Record the baseline weight of each animal to ensure accurate drug dosage calculation.

-

Prepare the injection site (e.g., caudal thigh or neck muscles) by cleaning it with an appropriate antiseptic solution.

2. Drug Preparation and Administration:

-

Prepare a sterile solution of azaperone and ketamine. The drugs can be mixed in the same syringe.

-

A common dosage is Azaperone (2-4 mg/kg) and Ketamine (10-20 mg/kg).[1][13]

-

Administer the drug combination via deep intramuscular injection.

3. Monitoring:

-

Continuously monitor vital signs, including heart rate, respiratory rate, and rectal temperature.[9]

-

Assess the depth of anesthesia by checking for the absence of pedal and palpebral reflexes.

-

Pulse oximetry can be used to monitor oxygen saturation.[9]

4. Recovery:

-

Place the animal in a quiet, warm, and well-ventilated area for recovery.

-

Monitor the animal until it is able to maintain sternal recumbency.

-

Provide supportive care as needed.

II. Intranasal (IN) Anesthesia Protocol

This protocol offers a less invasive alternative to intramuscular injection, with a faster onset and shorter duration of action.[9]

1. Animal Preparation:

-

Follow the same fasting and weighing procedures as for the IM protocol.[2]

2. Drug Preparation and Administration:

-

Prepare a sterile solution of azaperone and ketamine, often in combination with midazolam (e.g., Azaperone 3 mg/kg, Ketamine 7 mg/kg, Midazolam 0.3 mg/kg).[9]

-

Use a mucosal atomization device or a syringe with a nasal atomizer to administer the drug solution into the nostrils of the pig.

-

Administer half of the total volume into each nostril.

3. Monitoring:

-

Monitor vital signs and anesthetic depth as described in the IM protocol.

4. Recovery:

-

Provide a suitable environment for recovery and monitor the animal closely, as described in the IM protocol.

Signaling Pathways and Experimental Workflows

References

- 1. Frontiers | Intranasal vs. intramuscular administration of azaperone, midazolam and ketamine in pigs [frontiersin.org]

- 2. Intranasal vs. intramuscular administration of azaperone, midazolam and ketamine in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Use of Azaperone - VIN [vin.com]

- 6. csgh.info [csgh.info]

- 7. madbarn.com [madbarn.com]

- 8. Ketamine: NMDA Receptors and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Comparison of azaperone-detomidine-butorphanol-ketamine and azaperone-tiletamine-zolazepam for anaesthesia in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sat.gstsvs.ch [sat.gstsvs.ch]

- 12. Long-acting intramuscular anesthetic regimen for swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pig Sedation and Anesthesia for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]

azaperone dimaleate dosage calculation for different swine breeds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of azaperone dimaleate dosage, administration, and experimental protocols for use in various swine breeds. The information is intended to guide research and development of safe and effective sedation protocols in swine.

Introduction

Azaperone is a butyrophenone neuroleptic agent widely used in swine for its sedative and anti-aggressive properties.[1][2] It acts as a dopamine D2 receptor antagonist, inducing a state of calmness and indifference to the environment without significant respiratory depression at therapeutic doses.[1][3] Azaperone is effective in managing stress associated with transportation, mixing of unfamiliar animals, and as a pre-anesthetic agent.[2] While standardized dosages are available, breed-specific sensitivities and metabolic differences may necessitate dosage adjustments.

Dosage and Administration

The recommended dosage of azaperone in swine is dependent on the intended use and the route of administration. The commercially available injectable solution typically has a concentration of 40 mg/mL.

Table 1: General Intramuscular (IM) Dosages of Azaperone in Swine

| Indication | Dosage (mg/kg) | Dosage (mL/20 kg) | Notes |

| Prevention of Aggression (mixing pigs) | 2.0 - 2.2 mg/kg | 1.0 - 1.1 mL | Effective in reducing fighting when regrouping piglets, porkers, or fattening pigs.[2] |

| Stress Reduction (transport) | 0.4 - 2.0 mg/kg | 0.2 - 1.0 mL | Lower doses are used to reduce transport-related stress and mortality.[2] |

| Sedation for Minor Procedures | 1.0 - 2.0 mg/kg | 0.5 - 1.0 mL | Provides sedation for minor therapeutic interventions.[4] |

| Pre-anesthesia | 1.0 - 2.0 mg/kg | 0.5 - 1.0 mL | Used as a premedication before local or general anesthesia.[3] |

| Obstetrics (in sows) | 1.0 mg/kg | 0.5 mL | To manage excitement during parturition.[2] |

Note: Administration is typically via deep intramuscular injection behind the ear.[4] Onset of action is approximately 5-10 minutes, with peak effects reached in 15-30 minutes and lasting for one to six hours.[4]

Breed-Specific Dosage Considerations

While comprehensive comparative studies on azaperone dosage across a wide range of swine breeds are limited, some breed-specific information and data from studies on particular breeds are available.

Table 2: Azaperone Dosage and Observations in Specific Swine Breeds

| Breed | Dosage and Route | Study Purpose | Key Observations |

| Danbred | 2.0 mg/kg IM; 2.0-4.0 mg/kg buccal; 4.0-12.0 mg/kg oral | Comparison of administration routes and dose-finding | A 4.0 mg/kg buccal dose was required for sedation comparable to 2.0 mg/kg IM.[5] Oral administration required higher doses for effect.[1][6] |

| Landrace x Large White crossbreed | 3.0 mg/kg IM | Comparison of IM and intranasal administration of a drug combination | Used in combination with midazolam and ketamine for chemical restraint.[7] |

| Duroc Jersey | 4.0 mg/kg oral | Tissue depletion study | This dose was used to assess drug residues in edible tissues.[8] |

| Vietnamese Pot-Bellied Pig | Not specified | Cautionary note | This breed may be more sensitive to azaperone. Deaths have been reported, possibly due to overdose from slow absorption from fat and subsequent re-dosing. Extreme caution is advised.[3][4] |

| Pietrain | 0.5 - 2.0 mg/kg IM | Malignant hyperthermia prevention | Azaperone was shown to be protective against halothane-induced malignant hyperthermia in susceptible Pietrain pigs.[9] |

It is crucial to note the lack of extensive research into breed-specific dosage requirements. Therefore, it is recommended to start with the lower end of the dosage range and carefully monitor the animal's response, especially when working with a new breed.

Experimental Protocols

The following are examples of experimental methodologies for evaluating azaperone in swine, based on published studies.

Protocol for Evaluating Different Administration Routes (IM vs. Buccal)

-

Objective: To compare the efficacy of intramuscular versus buccal administration of azaperone.

-

Animals: Weaned piglets (e.g., Danbred), acclimated to the research facility.[5]

-

Experimental Groups:

-

Procedure:

-

Randomly assign piglets to the experimental groups.[5]

-

Administer the assigned treatment.

-

Monitor sedation levels at regular intervals (e.g., every 15 minutes for 2 hours).[5] Sedation can be assessed based on the response to a standardized auditory stimulus (e.g., a blunt blow of a metal rod on the pen).[5]

-

Record physiological parameters at baseline and at set time points post-administration (e.g., 0, 30, 90, 240 minutes).[5] Parameters include:

-

Collect blood samples at the same time points for pharmacokinetic analysis (plasma azaperone concentration).[5]

-

-

Data Analysis: Compare sedation scores, physiological parameters, and plasma drug concentrations between the groups using appropriate statistical methods.

Protocol for Dose-Finding Study (Oral Administration)

-

Objective: To determine the effective oral dose of azaperone for sedation.

-

Animals: Weaned piglets, acclimated to the research facility.[1]

-

Experimental Groups:

-

Procedure:

-

Randomly assign piglets to the different dosage groups.[1]

-

Administer the designated oral dose.

-

Monitor and score sedation levels and behavioral responses (e.g., movement, salivation) at regular intervals.[1][6]

-

Record physiological parameters (respiratory rate, rectal temperature) at baseline and predetermined time points post-administration.[1][6]

-

Collect blood samples for analysis of plasma azaperone concentration and biochemical variables.[1][6]

-

-

Data Analysis: Analyze the dose-response relationship for sedation onset, duration, and depth, as well as any adverse effects on physiological and biochemical parameters.[1]

Visualizations

Signaling Pathway

The primary mechanism of action of azaperone involves the blockade of dopamine D2 receptors in the central nervous system.

Caption: Azaperone's mechanism of action.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the optimal dosage of azaperone in a specific swine breed.

Caption: Workflow for azaperone dosage determination.

References

- 1. Efficacy and safety of higher oral doses of azaperone to achieve sedation in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 4. vtech.global [vtech.global]

- 5. actavet.vfu.cz [actavet.vfu.cz]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. frontiersin.org [frontiersin.org]

- 8. redalyc.org [redalyc.org]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: Azaperone Dimaleate in Combination with Butorphanol for Sedation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of azaperone dimaleate and butorphanol tartrate is frequently utilized in veterinary medicine and wildlife management to induce sedation and anesthesia. Azaperone, a butyrophenone neuroleptic, acts as a dopamine receptor antagonist, leading to tranquilization and reduced aggression.[1][2][3] Butorphanol is a synthetic opioid with mixed agonist-antagonist properties, primarily acting as an agonist at kappa-opioid receptors and a partial agonist or antagonist at mu-opioid receptors, providing analgesia and sedation.[4][5] This combination, often used with an alpha-2 adrenergic agonist like medetomidine (termed BAM), offers a synergistic effect, allowing for lower doses of each agent and potentially reducing adverse effects.[6] These application notes provide a summary of quantitative data from various studies, detailed experimental protocols, and an overview of the proposed signaling pathways.

Data Presentation

The following tables summarize the quantitative data from studies utilizing azaperone and butorphanol in combination for sedation in various animal species.

Table 1: Dosages and Administration of Azaperone and Butorphanol Combination in Various Species

| Species | Azaperone Dose (mg/kg) | Butorphanol Dose (mg/kg) | Other Agents (Dose mg/kg) | Route of Administration |

| Pigs | 4 | 0.2 | Detomidine (0.08), Ketamine (10) | Intramuscular (IM) |

| White-tailed Deer | 0.36 | 0.43 | Medetomidine (0.14) | Intramuscular (IM)[7] |

| Rhesus Macaques | 0.15 - 0.22 | 0.44 - 0.66 | Medetomidine (0.17 - 0.26) | Intramuscular (IM) |

| Cheetahs | 0.12 ± 0.01 | 0.29 ± 0.04 | Medetomidine (0.12 ± 0.01) | Intramuscular (IM)[8] |

| Pygmy Hippopotamus | 0.06 | 0.11 | Medetomidine (0.06), Ketamine (0.55) | Intramuscular (IM)[9] |

| Przewalski Horses | ~0.05 | ~0.15 | Ketamine (~0.28), Medetomidine (~0.06) | Intramuscular (IM)[10][11][12] |

Table 2: Efficacy and Timelines of Azaperone and Butorphanol Combination Sedation

| Species | Induction Time (minutes) | Duration of Sedation/Anesthesia (minutes) | Recovery Time (minutes) |

| Pigs | Not Specified | Surgical anesthesia: 15 - 35 | Not Specified |

| White-tailed Deer | 9.8 ± 3.6 | Not Specified | 5 - 20 (with reversal)[7] |

| Rhesus Macaques | 4.0 ± 1.2 | Immobilization time: 26.3 ± 15.7 | 11.9 ± 9.1 (with reversal)[13] |

| Cheetahs | 4.0 ± 1.1 | Not Specified | 9.1 ± 3.6 (with reversal)[8] |

| Pygmy Hippopotamus | 19 (to approachable level of anesthesia) | Not Specified | Not Specified |

| Przewalski Horses | 11.6 ± 4.2 | Not Specified | 19.6 ± 19.6 (with reversal)[10][12] |

Table 3: Physiological Effects of Azaperone and Butorphanol Combination Sedation

| Species | Heart Rate (beats/minute) | Respiratory Rate (breaths/minute) | Key Observations |

| White-tailed Deer | Decreased | Not Specified | Decreased heart rate and increased arterial carbon dioxide. |

| Rhesus Macaques | Decreased over time | Not Specified | Hypotension was observed. |

| Cheetahs | 50 ± 9 | 20 ± 3 | Stable cardiovascular parameters.[8] |

| Przewalski Horses | Not Specified | Not Specified | Moderate hypoxemia was observed.[10][12] |

Experimental Protocols

General Protocol for Sedation using Azaperone and Butorphanol Combination

This protocol is a generalized guideline based on common practices in published studies. Doses and specific procedures should be adapted based on the species, age, health status of the animal, and the desired depth of sedation.

1. Animal Preparation:

- Fasting of the animal may be required prior to sedation, typically for 12-24 hours, to reduce the risk of regurgitation and aspiration.[9]

- Obtain an accurate body weight to ensure correct drug dosage calculation. If an exact weight is not possible, an estimate should be made by experienced personnel.[9]

2. Drug Preparation:

- This compound and butorphanol tartrate solutions for injection are drawn up into a single syringe, often in combination with medetomidine.

- All drugs should be sterile and within their expiry dates.

3. Administration:

- The drug combination is typically administered via deep intramuscular (IM) injection.[7][8][9][10][13]

- Common injection sites include the large muscle masses of the neck or hindquarters.

- In field settings, remote delivery systems such as dart guns may be used.[9][10][11]

4. Monitoring:

- Once the animal is sedated, continuous monitoring of vital signs is crucial.

- Physiological parameters to be monitored include:

- Heart rate and rhythm

- Respiratory rate and character

- Body temperature

- Oxygen saturation (SpO2) via pulse oximetry

- Blood pressure (if feasible)

- The depth of sedation should be assessed regularly by checking for reflexes (e.g., palpebral, pedal).

5. Reversal (if applicable):

- The sedative effects of the opioid component (butorphanol) and the alpha-2 agonist component (if used) can be reversed.

- Naltrexone is an opioid antagonist used to reverse the effects of butorphanol.

- Atipamezole is a specific alpha-2 adrenergic antagonist used to reverse medetomidine.